molecular formula C23H24N4O3 B5273350 N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide

Cat. No.: B5273350
M. Wt: 404.5 g/mol
InChI Key: XOZNJHVAOXTUKH-UHFFFAOYSA-N
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Description

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-16-7-5-9-21(24-16)26-22(28)18-15-17(25-23(29)20-8-6-14-30-20)10-11-19(18)27-12-3-2-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,29)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZNJHVAOXTUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and a pyridine ring. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

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